1-[(3-Chlorophenyl)methanesulfonyl]-3-(methylsulfanyl)pyrrolidine
Description
1-[(3-Chlorophenyl)methanesulfonyl]-3-(methylsulfanyl)pyrrolidine is a pyrrolidine derivative featuring two distinct sulfur-containing substituents:
- 1-position: A methanesulfonyl group (-SO₂-CH₃) attached to a 3-chlorophenyl ring, introducing steric bulk and electron-withdrawing properties.
The compound’s molecular formula is C₁₂H₁₅ClNO₂S₂, with a molecular weight of 328.89 g/mol. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting sulfhydryl-dependent enzymes or receptors .
Properties
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-3-methylsulfanylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2S2/c1-17-12-5-6-14(8-12)18(15,16)9-10-3-2-4-11(13)7-10/h2-4,7,12H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSCBRALUZWNGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)S(=O)(=O)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities with analogs:
*Calculated based on molecular formulas from evidence.
Key Research Findings
a) Electronic and Steric Effects
- The 3-chlorophenylmethanesulfonyl group in the target compound provides stronger electron-withdrawing effects compared to 3-methoxyphenyl in , which has electron-donating properties. This difference may influence reactivity in nucleophilic substitutions .
- The trifluoromethyl group in significantly increases lipophilicity and metabolic stability compared to the methylsulfanyl group in the target compound, though it may reduce solubility .
c) Physicochemical Properties
- The methylsulfanyl group (-S-CH₃) in the target compound improves membrane permeability relative to the methylsulfonylmethyl (-SO₂-CH₂-) group in , which increases polarity but may limit blood-brain barrier penetration .
Q & A
Q. What are the critical steps in synthesizing 1-[(3-Chlorophenyl)methanesulfonyl]-3-(methylsulfanyl)pyrrolidine, and how can reaction conditions be optimized?
The synthesis typically involves:
Sulfonylation : Reacting a pyrrolidine precursor with 3-chlorophenylmethanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
Thioether Formation : Introducing the methylsulfanyl group via nucleophilic substitution using methyl disulfide or methanethiol in polar aprotic solvents (e.g., DMF) at 60–80°C.
Optimization :
- Monitor reaction progress via TLC or HPLC to avoid over-substitution.
- Adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and temperature to minimize side products like sulfone oxidation .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to ensure >95% purity .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- NMR : , , and NMR (if applicable) to confirm sulfonamide and thioether linkages. Key signals include δ 3.2–3.5 ppm (pyrrolidine protons) and δ 2.1 ppm (methylsulfanyl group) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 345.05) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% formic acid) to assess purity and detect sulfoxide byproducts .
Q. How can researchers evaluate the compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (K, k/k) using immobilized targets like kinases or GPCRs .
- Fluorescence Polarization : Screen for competitive binding against fluorescent probes (e.g., ATP analogs).
- Docking Simulations : Use Schrödinger Suite or AutoDock to predict binding poses in target active sites, prioritizing residues near the sulfonamide and thioether groups .
Advanced Research Questions
Q. How can computational models resolve contradictions in reported bioactivity data (e.g., varying IC50_{50}50 values across assays)?
- Assay-Specific Artifacts : Validate results using orthogonal assays (e.g., enzymatic vs. cell-based). For example, discrepancies in kinase inhibition may arise from ATP concentration differences .
- MD Simulations : Perform 100-ns molecular dynamics runs to assess conformational stability of the compound-target complex under varying pH or ionic conditions .
- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259391) to identify outliers and correlate with assay parameters (e.g., cell line, incubation time) .
Q. What strategies address stereochemical challenges in synthesizing enantiopure derivatives?
- Chiral Resolution : Use supercritical fluid chromatography (SFC) with Chiralpak AD-H columns (CO/ethanol) to separate enantiomers .
- Asymmetric Catalysis : Employ palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to control stereochemistry at the pyrrolidine ring .
- X-ray Crystallography : Resolve absolute configuration of co-crystallized derivatives (e.g., with cytochrome P450) to confirm stereochemical assignments .
Q. How can researchers optimize the compound’s metabolic stability without compromising potency?
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance oral bioavailability.
- CYP450 Profiling : Use human liver microsomes to identify metabolic hotspots (e.g., sulfonamide oxidation). Replace labile groups with trifluoromethyl or cyclopropyl moieties .
- In Silico ADMET : Predict logP, CYP3A4 inhibition, and hERG liability using QikProp or ADMET Predictor .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
